molecular formula C13H22N2O3 B7506164 Ethyl 4-(cyclopentanecarbonyl)piperazine-1-carboxylate

Ethyl 4-(cyclopentanecarbonyl)piperazine-1-carboxylate

Cat. No. B7506164
M. Wt: 254.33 g/mol
InChI Key: RWPJCIQGGOWLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(cyclopentanecarbonyl)piperazine-1-carboxylate is a chemical compound that has gained attention in scientific research due to its unique properties. It is a piperazine derivative that has potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of Ethyl 4-(cyclopentanecarbonyl)piperazine-1-carboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and noradrenaline.
Biochemical and Physiological Effects:
Ethyl 4-(cyclopentanecarbonyl)piperazine-1-carboxylate has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, it has been investigated for its potential to improve cognitive function in individuals with neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 4-(cyclopentanecarbonyl)piperazine-1-carboxylate in lab experiments is its potential to target specific neurotransmitters, making it a useful tool for studying the central nervous system. However, its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, it may have limited solubility in certain solvents, which can affect its effectiveness in experiments.

Future Directions

There are several potential future directions for research on Ethyl 4-(cyclopentanecarbonyl)piperazine-1-carboxylate. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it may have applications in the treatment of chronic pain and epilepsy. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
In conclusion, Ethyl 4-(cyclopentanecarbonyl)piperazine-1-carboxylate is a piperazine derivative that has potential applications in the field of medicinal chemistry. Its unique properties make it a useful tool for studying the central nervous system and investigating potential treatments for neurological disorders. However, further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis of Ethyl 4-(cyclopentanecarbonyl)piperazine-1-carboxylate involves the reaction of ethyl 4-aminopiperazine-1-carboxylate with cyclopentanecarbonyl chloride in the presence of a base. The reaction yields Ethyl 4-(cyclopentanecarbonyl)piperazine-1-carboxylate, which can be purified through crystallization or column chromatography.

Scientific Research Applications

Ethyl 4-(cyclopentanecarbonyl)piperazine-1-carboxylate has potential applications in the field of medicinal chemistry. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 4-(cyclopentanecarbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-2-18-13(17)15-9-7-14(8-10-15)12(16)11-5-3-4-6-11/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPJCIQGGOWLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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